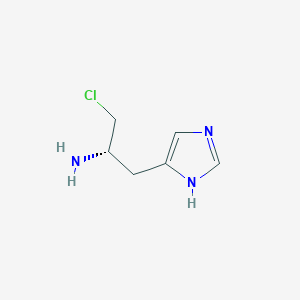

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

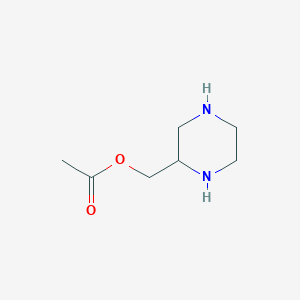

“(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is a chemical compound with the IUPAC name (2S)-1-(1H-imidazol-5-yl)propan-2-amine . It has a molecular weight of 125.17 .

Molecular Structure Analysis

The molecular formula of “(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is C6H11N3 . The InChI code is 1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.34 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass is 250.19059473 g/mol . The topological polar surface area is 109 Ų . The compound has a complexity of 84.4 .Applications De Recherche Scientifique

Anti-Allergic Drug Synthesis

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

Chloromethylhistamine compounds are crucial in the synthesis of anti-allergic drugs. They act as histamine H1 receptor antagonists, which are essential in mitigating allergic reactions .

Methods of Application

The synthesis involves the decarboxylation of histidine to form histamine, which is then modified to produce chloromethylhistamine derivatives. These derivatives are used to create a variety of H1 receptor antagonists .

Results and Outcomes

The outcomes include the development of several classes of H1 receptor antagonists, such as ethylenediamine antagonists and piperazine antagonists, which have shown efficacy in clinical applications against allergic diseases .

Gastrointestinal Disorders Treatment

Scientific Field

Gastroenterology

Application Summary

Chloromethylhistamine derivatives are used in the treatment of gastrointestinal disorders due to their ability to modulate histamine H2 receptors, which influence gastric acid secretion .

Methods of Application

These compounds are administered orally or intravenously to inhibit gastric acid secretion, providing relief from conditions like gastroesophageal reflux disease (GERD) .

Results and Outcomes

Clinical trials have demonstrated the effectiveness of these derivatives in reducing symptoms of GERD and other related disorders by significantly lowering gastric acid levels .

Photopharmacology

Scientific Field

Photopharmacology

Application Summary

Chloromethylhistamine derivatives are used in photopharmacology to create light-sensitive probes that can modulate biological processes with precise temporal and spatial control .

Methods of Application

These compounds are synthesized with photoremovable groups, allowing them to be activated or deactivated by specific wavelengths of light, thus controlling the pharmacology of histamine receptors .

Results and Outcomes

The application has led to the development of novel therapeutic strategies where drug activity can be controlled externally, providing targeted treatments with minimal side effects .

Narcolepsy Management

Scientific Field

Neurology

Application Summary

Chloromethylhistamine derivatives have been explored for their potential use in managing narcolepsy by targeting histamine H3 receptors .

Methods of Application

These derivatives are designed to act as inverse agonists for H3 receptors, thereby increasing histamine release in the brain and reducing narcolepsy symptoms .

Results and Outcomes

A first-in-class H3 inverse agonist has been approved for narcolepsy treatment, showing promising results in improving wakefulness and reducing excessive daytime sleepiness .

Pain Management

Scientific Field

Pain Medicine

Application Summary

Chloromethylhistamine is an active ingredient in topical drugs for the relief of joint pain or muscle aches, particularly associated with arthritis .

Methods of Application

The compound is formulated into creams or gels and applied topically to the affected area to provide localized pain relief .

Results and Outcomes

Patients report a significant reduction in pain and improved joint mobility after consistent use of these topical treatments .

Immune System Modulation

Scientific Field

Immunology

Application Summary

Research is ongoing to evaluate the potential of chloromethylhistamine derivatives in modulating the immune system by targeting histamine H4 receptors .

Methods of Application

These compounds are being tested in clinical trials to assess their efficacy in treating immune-related diseases by acting as H4 antagonists .

Results and Outcomes

Early results indicate that H4 antagonists may have therapeutic benefits in conditions such as asthma, chronic pruritus, and other inflammatory diseases .

Propriétés

IUPAC Name |

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEOXRFPLFJWSZ-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415949 |

Source

|

| Record name | s-a-chloromethylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |

CAS RN |

75614-86-7 |

Source

|

| Record name | s-a-chloromethylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)

![pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B119586.png)

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)

![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)